1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC17858462

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | 1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol |

| Standard InChI | InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2 |

| Standard InChI Key | ASXCBYGSJTUAFK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(CNC2CCOCC2)O |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

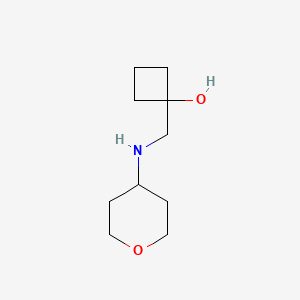

The systematic IUPAC name for this compound is 1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol, reflecting its cyclobutanol backbone modified by a tetrahydro-2H-pyran-4-ylamine group . Its molecular formula, C₁₀H₁₉NO₂, corresponds to a molecular weight of 185.26 g/mol, as calculated by PubChem’s computational algorithms .

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers, including 1597835-82-9 (CAS Registry Number), starbld0045394, and AKOS030861941 . These aliases facilitate cross-referencing across chemical databases and synthetic workflows.

Structural and Stereochemical Analysis

2D and 3D Conformational Features

The 2D structure (Figure 1) reveals a cyclobutane ring with a hydroxyl group at position 1 and an aminomethyl bridge connecting to a tetrahydropyran (oxane) ring. The 3D conformer model highlights the molecule’s puckered cyclobutane geometry and the equatorial orientation of the oxane ring’s amino group .

Table 1: Key Structural Descriptors

Computational Stereochemical Insights

Density functional theory (DFT) simulations predict that the cyclobutane ring adopts a non-planar conformation to alleviate angle strain, while the oxane ring maintains a chair-like configuration . The aminomethyl linker introduces rotational flexibility, enabling transitions between axial and equatorial orientations relative to the oxane ring.

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s LogP (octanol-water partition coefficient) is estimated at 1.02, indicating moderate lipophilicity suitable for membrane permeability in drug design . Its Topological Polar Surface Area (TPSA) of 52.7 Ų suggests balanced solubility in polar and nonpolar solvents .

Table 2: Computed Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Refractivity | 49.5 | PubChem |

| Molar Volume | 178.7 ų | PubChem |

| Solubility (ESOL) | 10.8 mg/mL (Soluble) | SILICOS-IT |

Stability and Reactivity

The hydroxyl and secondary amine groups render the compound susceptible to oxidation and acylation reactions. The strained cyclobutane ring may participate in ring-opening reactions under acidic or thermal conditions, though experimental data remain sparse .

Synthetic Pathways and Challenges

Analogous Synthetic Protocols

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone (CAS 137052-08-5), a structural analog, involves Grignard reactions between methylmagnesium bromide and tetrahydro-2H-pyran-4-carboxamide intermediates . This methodology could be adapted to introduce the aminomethyl group via nucleophilic substitution or reductive amination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume